REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[O:11][C:12]([C:16]([O:18]CC)=[O:17])=[CH:13][C:14](=[O:15])[C:3]1=2>[OH-].[Na+]>[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[O:11][C:12]([C:16]([OH:18])=[O:17])=[CH:13][C:14](=[O:15])[C:3]1=2 |f:1.2|
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
CN1C2=C(C=3C=CC=CC13)OC(=CC2=O)C(=O)OCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The nearly one-phase mixture was extracted twice with 50ml CH2Cl2
|
Type
|
TEMPERATURE
|
Details
|
the aqueous layer was cooled in ice
|
Type
|
FILTRATION
|
Details
|
The gelatinous yellow crude product was filtered
|
Type
|
WAIT
|
Details
|
digested for a few minutes on a steam bath with 100ml hot water
|
Type
|
FILTRATION
|
Details
|
re-filtered
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ab
|
Type
|
CUSTOM
|
Details
|
EtOH gave yellow needles of mpt
|
Type
|
CUSTOM
|
Details
|
280°-dec
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CN1C2=C(C=3C=CC=CC13)OC(=CC2=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |